(S)-N-Desmethyl Citalopram Hydrochloride: Chemical Properties, Metabolism, and Analytical Quantification
(S)-N-Desmethyl Citalopram Hydrochloride: Chemical Properties, Metabolism, and Analytical Quantification
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
(S)-N-Desmethyl Citalopram (commonly referred to as Desmethylescitalopram or S-DCT) is the primary, albeit weakly active, circulating metabolite of the selective serotonin reuptake inhibitor (SSRI) escitalopram. Understanding the physicochemical properties, receptor binding kinetics, and metabolic pathways of S-DCT is critical for researchers involved in therapeutic drug monitoring (TDM), pharmacogenomics, and neuropharmacology. This whitepaper provides a comprehensive, expert-level analysis of S-DCT, culminating in a validated, self-correcting LC-MS/MS protocol for its quantification in human plasma.
Chemical Structure and Physicochemical Properties
(S)-N-Desmethyl Citalopram Hydrochloride is a chiral, lipophilic small molecule. Structurally, it is an isobenzofuran derivative characterized by a 4-fluorophenyl group and a secondary amine (methylaminopropyl) chain. The loss of the N-methyl group from the parent escitalopram fundamentally alters its steric profile and lipophilicity.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride |
| Molecular Formula | C19H19FN2O (Free Base) / C19H19FN2O • HCl (Salt) |
| Molecular Weight | 310.37 g/mol (Free Base)[1] |
| LogP (XLogP3) | ~2.8[1] |
| Hydrogen Bond Donors | 1 (Secondary amine) |
| Hydrogen Bond Acceptors | 4 |
Causality Insight: The presence of the secondary amine (pKa ~9.5) means that at physiological pH (7.4), S-DCT is predominantly ionized. However, its high LogP ensures it retains significant lipophilicity, allowing it to readily cross the blood-brain barrier, though its central efficacy is limited by its receptor binding profile.
Pharmacology and Receptor Binding Kinetics
While escitalopram is noted for having the highest affinity for the human serotonin transporter (SERT) among all SSRIs, the N-demethylation to S-DCT results in a profound loss of pharmacological potency.
In vitro radioligand binding assays demonstrate that escitalopram is approximately 7 to 27 times more potent than S-DCT at inhibiting serotonin reuptake[2].
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Mechanistic Causality: The central binding site of SERT is highly sterically constrained. The tertiary amine of escitalopram forms an optimal ionic and steric interaction with the aspartate residue (Asp98) in the SERT binding pocket. The removal of the methyl group in S-DCT introduces a hydrogen bond donor but reduces the hydrophobic bulk, destabilizing the optimal binding conformation.
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Clinical Implication: Because of this drastically reduced affinity (Ki), combined with the fact that steady-state plasma concentrations of S-DCT are typically only 30-50% of the parent drug, S-DCT does not meaningfully contribute to the overall antidepressant efficacy of escitalopram at standard clinical doses (10-20 mg/day)[3].
Hepatic Biotransformation and CYP450 Pathways
The biotransformation of escitalopram to S-DCT is a classic example of parallel metabolic routing, which provides a protective buffer against single-enzyme drug-drug interactions.
Escitalopram is N-demethylated to S-DCT by three primary cytochrome P450 enzymes[4][5]:
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CYP2C19 (~37% contribution): The primary driver of metabolism.
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CYP3A4 (~35% contribution): A major parallel pathway.
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CYP2D6 (~28% contribution): A secondary parallel pathway.
S-DCT is subsequently metabolized to the virtually inactive (S)-N-didesmethylescitalopram (S-DDCT) exclusively by CYP2D6.
Hepatic biotransformation pathway of Escitalopram to S-DCT and S-DDCT via CYP450 enzymes.
Pharmacogenomic Impact
Because CYP2C19 is highly polymorphic, a patient's genotype heavily influences the Escitalopram/S-DCT metabolic ratio. CYP2C19 Poor Metabolizers (PMs)—who carry *2 or *3 alleles—exhibit parent drug plasma concentrations up to 1.8 times higher than Extensive Metabolizers (EMs)[3][6]. However, because CYP3A4 and CYP2D6 continue to process the drug, the pathway is never fully blocked, preventing severe toxic accumulation.
Table 2: CYP450 Kinetic Profile
| Enzyme | Role | Impact of Enzyme Inhibition/Polymorphism |
| CYP2C19 | Primary N-demethylation to S-DCT | PMs show significantly elevated parent drug levels; dose reduction (e.g., 50%) is clinically recommended[3]. |
| CYP3A4 | Parallel N-demethylation to S-DCT | Compensates for CYP2C19 deficiencies; highly variable baseline activity among patients[6]. |
| CYP2D6 | N-demethylation to S-DDCT | Sole enzyme responsible for clearing S-DCT; PMs will show elevated S-DCT steady-state levels[4]. |
Analytical Methodology: LC-MS/MS Quantification Protocol
The Causality of Method Selection: Basic lipophilic amines like S-DCT are highly susceptible to ion suppression in the Electrospray Ionization (ESI) source caused by endogenous plasma phospholipids (e.g., glycerophosphocholines). PPT fails to remove these lipids. By utilizing LLE under alkaline conditions, we deprotonate the secondary amine of S-DCT, driving it into the organic phase while leaving polar phospholipids behind in the aqueous waste. This creates a self-validating system where matrix effects are inherently minimized.
Step-by-step liquid-liquid extraction and LC-MS/MS workflow for S-DCT quantification.
Step-by-Step LLE and LC-MS/MS Protocol
1. Sample Preparation & Alkalinization
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Transfer 50 µL of human plasma to a clean 2 mL microcentrifuge tube.
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Add 10 µL of Internal Standard (IS) working solution (e.g., Escitalopram-d6 and Desmethylcitalopram-d3 at 100 ng/mL). Note: Deuterated IS is mandatory to correct for any minor well-to-well variations in extraction recovery or residual ion suppression.
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Add 50 µL of 0.1 M NaOH to alkalinize the plasma (pH > 10). Vortex for 10 seconds.
2. Liquid-Liquid Extraction (LLE)
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Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 70:30 v/v).
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Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.
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Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.
3. Evaporation and Reconstitution
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Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 30 seconds.
4. LC-MS/MS Parameters
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Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate. (Causality: Ammonium formate buffers the mobile phase, preventing secondary interactions between the basic amine of S-DCT and unendcapped surface silanols on the column, ensuring sharp, symmetrical peaks).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.
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Detection: ESI in positive ion mode using Multiple Reaction Monitoring (MRM).
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Escitalopram Transition: m/z 325.1 → 109.0
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S-DCT Transition: m/z 311.1 → 109.0 (The 109 m/z product ion corresponds to the cleavage of the fluorophenyl ring).
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System Suitability & Validation: The Lower Limit of Quantification (LLOQ) for this method should confidently reach 0.5 ng/mL. A blank plasma sample spiked only with IS must be run prior to every batch to rule out isotopic crosstalk or carryover.
References
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KNMP Pharmacogenetics Working Group. "Escitalopram / CYP2C19 / CYP3A4 Metabolism and Clinical Implications." G-Standaard. Available at:[Link]
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von Moltke, L. L., et al. "Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram." ResearchGate. Available at: [Link]
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Hiemke, C., et al. "Concentrations of escitalopram in blood of patients treated in a naturalistic setting: focus on patients with alcohol and benzodiazepine use disorder." PMC / NIH. Available at: [Link]
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Yasui-Furukori, N., et al. "Effects of Cytochrome P450 (CYP) 2C19 Genotypes on Steady-State Plasma Concentrations of Escitalopram and its Desmethyl Metabolite in Japanese Patients With Depression." PMC / NIH. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11255350, Desmethylescitalopram." PubChem / NIH. Available at: [Link]
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Westin, A. A., et al. "Selective serotonin reuptake inhibitors and venlafaxine in pregnancy: Changes in drug disposition." Semantic Scholar. Available at: [Link]
-
Kousoulos, C., et al. "Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies." PMC / NIH. Available at:[Link]
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Owens, M. J., et al. "Serum concentrations of sertraline and N-desmethyl sertraline in relation to CYP2C19 genotype in psychiatric patients." ResearchGate. Available at:[Link]
Sources
- 1. Desmethylescitalopram | C19H19FN2O | CID 11255350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. g-standaard.nl [g-standaard.nl]
- 4. researchgate.net [researchgate.net]
- 5. Concentrations of escitalopram in blood of patients treated in a naturalistic setting: focus on patients with alcohol and benzodiazepine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Cytochrome P450 (CYP) 2C19 Genotypes on Steady-State Plasma Concentrations of Escitalopram and its Desmethyl Metabolite in Japanese Patients With Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
